(2-Guanidinoethyl)trimethylammonium iodide hydriodide
CAS No.: 91747-51-2
Cat. No.: VC4132156
Molecular Formula: C6H18I2N4
Molecular Weight: 400.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91747-51-2 |
|---|---|
| Molecular Formula | C6H18I2N4 |
| Molecular Weight | 400.04 g/mol |
| IUPAC Name | 2-(diaminomethylideneazaniumyl)ethyl-trimethylazanium;diiodide |
| Standard InChI | InChI=1S/C6H17N4.2HI/c1-10(2,3)5-4-9-6(7)8;;/h4-5H2,1-3H3,(H4,7,8,9);2*1H/q+1;;/p-1 |
| Standard InChI Key | GQKIIPRFXKQHIL-UHFFFAOYSA-M |
| SMILES | C[N+](C)(C)CC[NH+]=C(N)N.[I-].[I-] |
| Canonical SMILES | C[N+](C)(C)CC[NH+]=C(N)N.[I-].[I-] |
Introduction
(2-Guanidinoethyl)trimethylammonium iodide hydriodide is a quaternary ammonium salt with unique structural and functional characteristics. It features a positively charged trimethylammonium group and a guanidine moiety, which contribute to its ionic nature and biological activity. This compound has generated interest in fields such as biochemistry, pharmacology, and materials science due to its antimicrobial potential and ability to interact with biological membranes.
Synthesis
The synthesis of (2-Guanidinoethyl)trimethylammonium iodide hydriodide typically involves:
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Preparation of a Guanidine Derivative: Reacting guanidine precursors with alkylating agents.
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Quaternization Reaction: Introducing the trimethylammonium group by reacting with trimethylamine salts.
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Salt Formation: Adding iodide and hydriodide ions to stabilize the final product.
This multi-step process allows for customization of the compound's properties by modifying starting materials or reaction conditions.
Biological Activity
Compounds containing guanidine and quaternary ammonium groups are known for their antimicrobial and antiviral properties. The biological activity of (2-Guanidinoethyl)trimethylammonium iodide hydriodide arises from:
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Membrane Interaction: The cationic nature enables binding to negatively charged microbial cell membranes, disrupting their integrity.
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Potential Cytotoxicity: Studies suggest it may induce cell lysis in pathogens, making it a candidate for antimicrobial applications.
| Activity | Mechanism |
|---|---|
| Antimicrobial | Disrupts microbial membranes |
| Antiviral | Inhibits viral replication |
| Drug Delivery Potential | Enhances solubility and transport of drugs |
Applications
This compound's unique properties make it suitable for various applications:
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Antimicrobial Agent: Effective against bacteria and viruses due to its membrane-disrupting capability.
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Drug Delivery Systems: Its solubility and ionic nature make it a potential carrier for therapeutic agents.
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Biochemical Research: Used in studies involving membrane interactions and protein binding.
Comparative Analysis
To better understand the significance of (2-Guanidinoethyl)trimethylammonium iodide hydriodide, it is compared with similar compounds:
| Compound Name | Structure Type | Primary Use | Unique Features |
|---|---|---|---|
| (2-Guanidinoethyl)trimethylammonium iodide hydriodide | Quaternary Ammonium Salt | Antimicrobial Agent | Guanidine moiety enhances activity |
| Benzalkonium Chloride | Quaternary Ammonium Salt | Disinfectant | Broad-spectrum activity |
| Cetyltrimethylammonium Bromide | Quaternary Ammonium Salt | Surfactant/Antimicrobial | Used in personal care products |
Research Findings
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Optimize its synthesis for industrial-scale production.
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Investigate potential cytotoxic effects on human cells.
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Explore its efficacy in drug delivery systems.
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